Thymine
Description
Thymine (B56734) as a Canonical DNA Nucleobase
This compound, often abbreviated as T or Thy, is one of the four primary nucleobases found in deoxyribonucleic acid (DNA). The other three canonical bases are adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C). wikipedia.orgbiologyonline.comnews-medical.net Chemically, this compound is classified as a pyrimidine (B1678525) nucleobase, specifically known as 5-methyluracil due to the presence of a methyl group at the fifth carbon position of its pyrimidine ring. wikipedia.orgnews-medical.net
In the double-helix structure of DNA, this compound plays a critical role in base pairing. It exclusively forms two hydrogen bonds with adenine (A), establishing the A-T base pair. wikipedia.orgbiologyonline.comnews-medical.netwikipedia.orgopentextbc.casavemyexams.com This precise complementary pairing is fundamental to the structural stability of DNA, ensuring accurate replication and the integrity of the genetic code. biologyonline.comopentextbc.ca When combined with deoxyribose sugar, this compound forms the nucleoside deoxythymidine, commonly referred to as thymidine (B127349). This nucleoside can then be phosphorylated to create deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (B83284) (dTDP), or deoxythymidine triphosphate (dTTP), which are the building blocks incorporated into the DNA strand. wikipedia.orgbiologyonline.comnews-medical.net Unlike uracil (B121893), which is found in RNA, this compound's presence is characteristic of DNA, contributing to its unique stability and function. wikipedia.orgbiologyonline.comnews-medical.netwikipedia.orgopentextbc.casavemyexams.comchemicalbook.comlibretexts.orgbyjus.comtechnologynetworks.comwikipedia.org
Historical Context of this compound Discovery
The isolation and characterization of this compound mark an important milestone in the understanding of nucleic acids. This compound was first successfully isolated in 1893 by German biochemists Albrecht Kossel and Albert Neumann. They extracted the compound from calf thymus glands, which subsequently lent its name to the nucleobase. wikipedia.orgbiologyonline.comnews-medical.net
Albrecht Kossel is widely recognized for his pioneering work in the chemical analysis of nucleic acids. Between 1885 and 1901, he and his students systematically identified and named the five primary nucleobases: adenine, guanine, cytosine, this compound, and uracil. biologyonline.comyourgenome.org The significance of this compound in DNA structure was further elucidated by Erwin Chargaff in the late 1940s. His research, known as Chargaff's rules, demonstrated that in DNA, the amount of adenine is consistently equal to the amount of this compound, and the amount of guanine is equal to the amount of cytosine. opentextbc.canews-medical.netnih.govwikipedia.org This stoichiometric relationship provided crucial insights that paved the way for James Watson and Francis Crick's groundbreaking elucidation of the DNA double helix structure in 1953, which visually confirmed the specific A-T and G-C base pairing. opentextbc.canews-medical.net
Comparative Analysis of Pyrimidine Bases in Nucleic Acids
This compound belongs to the family of pyrimidine nucleobases, which are characterized by their single-ring heterocyclic structure. wikipedia.orglibretexts.orgbyjus.comalbert.io The other canonical pyrimidine bases found in nucleic acids are cytosine and uracil. biologyonline.comwikipedia.orgsavemyexams.comlibretexts.org While sharing a common pyrimidine ring scaffold, these bases exhibit distinct structural modifications that dictate their specific roles in DNA and RNA.
This compound (T): Exclusively found in DNA, this compound is structurally defined by two keto groups at positions 2 and 4, and a crucial methyl group at position 5 of its pyrimidine ring. biologyonline.comnews-medical.netchemicalbook.com This methyl group is a key distinguishing feature from uracil. In DNA, this compound forms two hydrogen bonds with adenine. wikipedia.orgbiologyonline.comnews-medical.netwikipedia.orgopentextbc.casavemyexams.com The presence of the methyl group in this compound is believed to contribute to the greater chemical stability of DNA compared to RNA. It also plays a role in DNA repair mechanisms by allowing the cell to distinguish between naturally occurring this compound and uracil that might arise from the spontaneous deamination of cytosine, thereby preventing the loss of genetic information. chemicalbook.comchemicalbook.com
Cytosine (C): Present in both DNA and RNA, cytosine features a keto group at position 2 and an amino group at position 4 of its pyrimidine ring. biologyonline.com In both DNA and RNA, cytosine forms three hydrogen bonds with guanine (G), forming the G-C base pair. biologyonline.comwikipedia.orgopentextbc.casavemyexams.com
Uracil (U): Primarily found in RNA, where it replaces this compound. wikipedia.orgbiologyonline.comnews-medical.netwikipedia.orgopentextbc.casavemyexams.comchemicalbook.comlibretexts.orgbyjus.comtechnologynetworks.comwikipedia.org Uracil is essentially the demethylated form of this compound, lacking the methyl group at position 5. chemicalbook.comwikipedia.org In RNA, uracil pairs with adenine via two hydrogen bonds. wikipedia.orgchemicalbook.comwikipedia.org The absence of the methyl group makes uracil less chemically stable than this compound, which is generally suited for RNA's more transient and diverse functional roles within the cell. chemicalbook.comchemicalbook.com
The following table summarizes the comparative features of these pyrimidine bases:
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Record name | thymine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thymine | |
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Related CAS |
28806-14-6 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |
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DSSTOX Substance ID |
DTXSID4052342 | |
| Record name | Thymine | |
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Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Thymine | |
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| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
3.82 mg/mL | |
| Record name | Thymine | |
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| Record name | Thymine | |
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Vapor Pressure |
0.00000133 [mmHg] | |
| Record name | Thymine | |
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CAS No. |
65-71-4, 2792-47-4 | |
| Record name | Thymine | |
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| Record name | Thymine | |
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| Record name | Methyl-3H thymidine | |
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| Record name | Thymine | |
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| Record name | thymine | |
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| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |
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| Record name | Thymine | |
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| Record name | 5-methyluracil | |
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| Record name | THYMINE | |
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| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
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Melting Point |
320 °C | |
| Record name | Thymine | |
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| URL | https://www.drugbank.ca/drugs/DB03462 | |
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| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Thymine in Deoxyribonucleic Acid Dna Structure and Function
Watson-Crick Base Pairing with Adenine (B156593)
A cornerstone of DNA structure is the specific and complementary base pairing between nucleotides. Thymine (B56734) consistently pairs with adenine (A) through the formation of two hydrogen bonds. wikipedia.orgfiveable.meopentextbc.cafiveable.methoughtco.comfiveable.mechemistrytalk.orghee.nhs.ukfiveable.melibretexts.org This precise pairing, known as Watson-Crick base pairing, is crucial for maintaining the double helix configuration of DNA. fiveable.mefiveable.mechemistrytalk.orghee.nhs.ukfiveable.mewikipedia.org The consistent pairing between a purine (B94841) (adenine) and a pyrimidine (B1678525) (this compound) ensures a uniform diameter of the DNA double helix throughout its length. opentextbc.calibretexts.org This principle is also reflected in Chargaff's rule, which states that in a DNA molecule, the amount of adenine is equal to the amount of this compound. opentextbc.calibretexts.org
| Base Pair | Number of Hydrogen Bonds | Purine | Pyrimidine |
|---|---|---|---|
| Adenine-Thymine | 2 | Adenine | This compound |
| Guanine-Cytosine | 3 | Guanine (B1146940) | Cytosine |
Role of this compound in DNA Stability and Integrity
This compound's presence in DNA, as opposed to uracil (B121893) (U) in RNA, significantly contributes to the stability and integrity of the genetic material. biologyonline.comfiveable.mechemicalbook.comfiveable.mequora.comvaia.com Chemically, this compound is 5-methyluracil, meaning it possesses a methyl group at its 5th carbon position, which is absent in uracil. wikipedia.orgbiologyonline.comthoughtco.comquora.comvaia.com This methyl group is vital for enhancing the chemical stability of DNA. quora.comvaia.com
One key advantage of this compound over uracil in DNA is its role in preventing mutations. Cytosine (C) can spontaneously deaminate to form uracil. biologyonline.comchemicalbook.comgeeksforgeeks.org If uracil were a natural component of DNA, cellular repair mechanisms would struggle to distinguish between a naturally occurring uracil and one resulting from cytosine deamination, potentially leading to errors and loss of genetic information. biologyonline.comchemicalbook.comgeeksforgeeks.org The presence of the methyl group in this compound allows DNA repair systems to easily recognize and correct any uracil found in DNA, as it signals that the uracil must have originated from a deaminated cytosine. biologyonline.comgeeksforgeeks.org This mechanism preserves the fidelity and integrity of the genetic code. biologyonline.comfiveable.mevaia.com Furthermore, this compound's enhanced stability compared to uracil contributes to DNA's longevity and reliability as a genetic material, allowing it to withstand various chemical environments. vaia.com
This compound's Contribution to Genetic Information Storage
The sequence of the four nitrogenous bases—adenine, guanine, cytosine, and this compound—along the DNA strand forms the genetic code, which is the fundamental information stored within DNA. genome.govtutorchase.com this compound, through its specific pairing with adenine, is an essential component of this genetic code. fiveable.mefiveable.mefiveable.metutorchase.combritannica.com
The stable double-helix structure of DNA, maintained in part by the hydrogen bonds involving this compound, allows DNA to serve as a reliable template for critical cellular processes such as DNA replication and transcription. fiveable.mefiveable.mefiveable.mewikipedia.orgtutorchase.combritannica.com During DNA replication, the two strands separate, and each original strand acts as a template for the synthesis of a new complementary strand. tutorchase.combritannica.com The accurate pairing of this compound with adenine ensures that the genetic information is precisely copied and transmitted to new cells, thereby maintaining genetic fidelity across generations. fiveable.mefiveable.mefiveable.metutorchase.com This robust system of information storage and transmission, underpinned by the consistent chemical properties and interactions of this compound, is vital for the development, functioning, and reproduction of all living organisms. biologyonline.comfiveable.mevaia.combritannica.com
Thymine Metabolism and Biosynthesis Pathways
De Novo Synthesis of Thymidylate
The de novo pathway represents the synthesis of dTMP from simpler precursor molecules. This process is the sole de novo route for producing dTMP and is fundamental for DNA synthesis. wikipedia.org The central reaction in this pathway is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
The methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP) is a crucial step in DNA biosynthesis. nih.gov This reaction is catalyzed by the enzyme thymidylate synthase (TS). wikipedia.orgdroracle.ai The process involves the transfer of a methyl group from a cofactor, N5,N10-methylenetetrahydrofolate, to the 5-position of the uracil (B121893) ring of dUMP. droracle.aiproteopedia.org
This reductive methylation reaction results in the formation of dTMP and dihydrofolate as a secondary product. wikipedia.orgproteopedia.org A cysteine residue within the active site of thymidylate synthase plays a critical role in the catalytic mechanism by forming a covalent bond with the dUMP intermediate. wikipedia.org The sequence around this active site is highly conserved across species, from viruses to vertebrates. wikipedia.org
| Reactants | Enzyme | Products |
| Deoxyuridine monophosphate (dUMP) | Thymidylate synthase (TS) | Deoxythymidine monophosphate (dTMP) |
| N5,N10-methylenetetrahydrofolate | Dihydrofolate |
The activity of thymidylate synthase (TS) is tightly regulated to coordinate with the cell's demand for DNA synthesis. wikipedia.org TS levels and activity are influenced by the cell cycle, with an increase observed during the S phase when DNA replication occurs. wikipedia.org Conversely, its activity diminishes in non-proliferating cells. wikipedia.org
Multiple factors regulate TS expression and activity. Transcription factors, such as LSF/TFCP2, can induce the expression of TS. wikipedia.org Studies have also indicated a link between Cyclin-Dependent Kinase 4 (CDK4) activity and TS expression. nih.gov Furthermore, TS is involved in an autoregulatory mechanism, where it can control its own translation. wikipedia.org This regulation is crucial for maintaining a balanced supply of all four DNA precursors, and defects in this process can lead to genetic and biological abnormalities. wikipedia.org
| Regulatory Factor | Effect on TS Activity |
| Cell Cycle (S Phase) | Increase |
| LSF/TFCP2 | Induction |
| CDK4 | Positive Regulation |
| Autoregulation | Controls own translation |
Thymine (B56734) Salvage Pathway
In addition to de novo synthesis, cells can produce dTMP through a salvage pathway. This pathway recycles this compound and its nucleoside form, thymidine (B127349), which are generated from DNA degradation. creative-proteomics.comnih.gov This recycling mechanism is less energy-intensive than de novo synthesis and is particularly important for recovering these essential molecules. creative-proteomics.comwikipedia.org
The key enzymes in the this compound salvage pathway are thymidine phosphorylase and thymidine kinase (TK). wikipedia.orgnih.gov The process involves two main steps:
Thymidine Phosphorylase : This enzyme catalyzes the conversion of the free base this compound into the deoxynucleoside thymidine by adding 2-deoxy-alpha-D-ribose 1-phosphate. wikipedia.org
Thymidine Kinase (TK) : Thymidine is then phosphorylated by TK to form deoxythymidine monophosphate (dTMP). nih.govwikipedia.org This reaction is ATP-dependent. nih.gov
There are two main isoforms of thymidine kinase in mammalian cells: TK1, found in the cytoplasm and nucleus, and TK2, located in the mitochondria. nih.gov The expression of TK1 increases during the S-phase of the cell cycle, highlighting its role in providing dTMP for DNA replication. nih.gov
| Enzyme | Substrate | Product |
| Thymidine Phosphorylase | This compound, 2-deoxy-alpha-D-ribose 1-phosphate | Thymidine |
| Thymidine Kinase (TK) | Thymidine, ATP | Deoxythymidine monophosphate (dTMP) |
Thymine and Dna Damage Mechanisms
Ultraviolet (UV) Radiation-Induced Thymine (B56734) Lesions
Ultraviolet (UV) radiation, particularly UVC, is a potent inducer of DNA damage, primarily through photochemical reactions involving adjacent pyrimidine (B1678525) bases. These reactions lead to the formation of two major types of photoproducts: cyclobutane (B1203170) pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4 PPs). wikipedia.org
Cyclobutane pyrimidine dimers (CPDs) are molecular lesions that commonly arise from the exposure of DNA to UV light. wikipedia.org These lesions involve the formation of covalent bonds between adjacent nitrogenous bases along the nucleotide chain. wikipedia.org Among the various possible pyrimidine dimers, this compound-thymine (T-T) dimerization is the most prevalent. nih.govresearchgate.net The formation of CPDs occurs through a [2+2] cycloaddition reaction, where the 5 and 6 positions of two neighboring pyrimidine bases, typically two thymines, become covalently linked, forming a four-membered cyclobutane ring. nih.govnih.govnih.govresearchgate.net This photochemical process can be remarkably rapid, occurring within picoseconds of UV irradiation. nih.govacs.org
The relative yields of CPD formation vary depending on the adjacent pyrimidine bases, with this compound-thymine dimers generally forming more readily than other combinations. nih.gov
The formation of this compound dimers significantly modifies the DNA helix structure, leading to localized and sometimes long-range distortions. wikipedia.orgpnas.org These pre-mutagenic lesions prevent normal base pairing. wikipedia.orgfiveable.me The central cyclobutane ring within the dimer is typically puckered by approximately 20 degrees. pnas.org
This compound dimers, particularly CPDs, pose substantial obstacles to the fundamental processes of DNA replication and transcription. wikipedia.orgnih.govfiveable.meresearchgate.netabeomics.comtaylorandfrancis.com They disrupt the accurate formation of base pairs during DNA replication, which can lead to mutations if left unrepaired. wikipedia.orgfiveable.me The presence of CPDs effectively blocks the progression of replicative DNA polymerases and RNA polymerases beyond the dimerization site. wikipedia.orgnih.govpnas.org
Unrepaired CPD lesions can result in erroneous nucleotide incorporation by polymerase machinery, induce errors in transcription or replication, or completely halt these processes. wikipedia.org The altered base-pairing geometry caused by CPDs can explain how they arrest synthesis by both DNA and RNA polymerases. pnas.org Moreover, the widening of DNA grooves, bending, and unwinding induced by these dimers can interfere with the binding of crucial transcription factors, thereby impacting the initiation of transcription. pnas.org Persistent this compound dimers are known to hinder DNA transcription and replication by stalling the progress of RNA polymerase. nih.gov These lesions act as effective replication blocks and are considered potentially lethal to the cell. genelink.com CPDs are recognized as the primary mediators of the cellular transcriptional response to UV radiation. embopress.org Their presence can provoke the accumulation of specific protein foci (e.g., γ-H2AX, P53bp1, Rad51) and an increase in DNA double-strand breaks, often coinciding with the accumulation of cells in the S phase of the cell cycle. embopress.org The conversion of unrepaired CPD lesions into DNA breaks during DNA replication is considered a principal instigator of UV-mediated cytotoxicity. embopress.org
Formation of Pyrimidine (6-4) Pyrimidone Photoproducts (6-4 PPs)
In addition to CPDs, UV light exposure also leads to the formation of pyrimidine (6-4) pyrimidone photoproducts (6-4 PPs). wikipedia.org These represent an alternative configuration of pyrimidine dimers. wikipedia.org A 6-4 PP is characterized by a single covalent bond that links the carbon at the 6 (C6) position of one pyrimidine ring to the carbon at the 4 (C4) position of the adjacent base's ring. wikipedia.orgresearchgate.net For instance, this compound-thymine (6-4) PPs are formed between two adjacent this compound bases. researchgate.net
While generally formed at a lower frequency than CPDs (approximately one-third the rate), 6-4 PPs are associated with a higher mutagenic risk. wikipedia.org They induce a sharp kink and significantly distort the DNA helical structure. acs.org In a T(6-4)T segment, the 5'-side this compound and 3'-side pyrimidone bases adopt half-chair and planar conformations, respectively, and are positioned nearly perpendicularly to each other. researchgate.net The high mutagenic potential of 6-4 PPs and their ability to arrest replication forks necessitate their efficient repair by cellular machinery. acs.org
Oxidative Damage to this compound
Oxidative stress, arising from various endogenous and exogenous sources, can lead to the formation of damaged this compound products in DNA.
This compound glycol (5,6-dihydroxy-5,6-dihydrothis compound) is a prominent DNA lesion resulting from oxidative damage and exposure to ionizing radiation. wikipedia.orgnih.govscirp.orgtaylorandfrancis.comacs.org It is a significant oxidation product that can also be induced by endogenous oxidative processes within the cell. acs.org The formation of this compound glycol occurs through the oxidation of the this compound base by genotoxic factors such as UV or ionizing radiation, chemical oxidants, or as a consequence of aerobic metabolism. scirp.org Specifically, the highly reactive hydroxyl radical can hydroxylate any base, leading to the formation of this compound glycol. taylorandfrancis.com
The rate at which oxidative reactions generate this compound glycol in human DNA is estimated to be approximately 300 lesions per cell per day. wikipedia.org
Estimated Daily this compound Glycol Formation in Human DNA
| Lesion Type | Estimated Formation Rate (per cell per day) |
|---|
Due to the chirality at its C5 and C6 atoms, this compound glycol exists as a mixture of two pairs of cis and trans diastereomers. nih.govscirp.org Unlike the planar canonical DNA bases, this compound glycol is non-planar due to the loss of its aromaticity. scirp.org Although not considered strongly mutagenic, this compound glycol is known to efficiently block DNA replication. nih.govacs.org Its presence induces significant and localized structural changes in duplex DNA, often resulting in the base becoming largely extrahelical. acs.org
Formamidopyrimidine-Thymine (Fapy-Thymine) Derivatives
Formamidopyrimidine (Fapy) lesions are a class of DNA damage products primarily associated with oxidative stress. These lesions typically arise from the ring-opening of purine (B94841) bases, specifically guanine (B1146940) and adenine (B156593), after attack by reactive oxygen species (ROS), such as hydroxyl radicals. For instance, interaction of hydroxyl radicals with purines can generate 8-hydroxyguanine (B145757) (8-OHdG) and 8-hydroxyadenine (B135829) (8-OHdA), as well as formamidopyrimidines dojindo.co.jpmdpi.com. Fapy-guanine (FapyG) and Fapy-adenine (FapyAde) are among the major DNA lesions generated under various in vitro and in vivo conditions, formed from the C8-OH-adduct radicals of purines mdpi.com. These purine-derived Fapy lesions can decrease the fidelity of DNA polymerases and serve as substrates for DNA repair enzymes jst.go.jp.
While formamidopyrimidine derivatives are well-documented for purines, specific "Formamidopyrimidine-Thymine" derivatives as significant or commonly reported DNA damage products are not extensively described in the available scientific literature. Oxidative stress can induce a spectrum of pyrimidine damage, including this compound glycol, uracil (B121893) glycol, and 5-hydroxyuracil, but these are distinct from the ring-opened Fapy structures typically observed for purines dojindo.co.jpmdpi.comportlandpress.comnih.govoup.com.
Alkylating Agent-Induced this compound Modifications
Alkylating agents are reactive compounds that can transfer alkyl groups (e.g., methyl or ethyl groups) to DNA bases, thereby chemically modifying them portlandpress.com. These modifications can occur at various positions on the this compound molecule, leading to different adducts with distinct biological consequences.
O4-Methylthis compound (O4-MeT) O4-methylthis compound is a highly mutagenic lesion formed by alkylating agents, such as N-methyl-N-nitrosourea (MNU) guidetopharmacology.orgbioregistry.ionih.gov. Although formed to a lesser extent than some other alkyl adducts (e.g., O6-methylguanine), O4-MeT is biologically significant because it can mispair with guanine during DNA replication, leading to T:A to C:G transition mutations guidetopharmacology.orgnih.gov. The repair of O4-MeT is primarily carried out by O6-methylguanine-DNA methyltransferase (MGMT), an enzyme that directly transfers the methyl group from the O4 position of this compound to a cysteine residue in its active site, thereby restoring the original this compound base guidetopharmacology.orgnih.gov.
O2-Methylthis compound (O2-MeT) O2-methylthis compound is another alkylated pyrimidine that can be formed by alkylating agents fishersci.atuni.lu. This miscoding lesion is recognized and removed by DNA repair enzymes, specifically the AlkA DNA glycosylase in Escherichia coli nih.govfishersci.at. AlkA, a DNA glycosylase, acts on various methylated bases, including O2-methylcytosine and O2-methylthis compound nih.govfishersci.at.
N3-Methylthis compound (N3-MeT) N3-methylthis compound is formed through the reaction of DNA with SN2 alkylating agents, such as methylmethane sulfonate (MMS) bidd.groupnih.gov. This adduct is considered a strong block to DNA replication in vivo and can induce T→A and T→C mutations jst.go.jpbidd.groupnih.gov. Repair of N3-MeT is primarily mediated by AlkB homolog (ALKBH) demethylases, which directly revert the lesion through an oxygen-, alpha-ketoglutarate (B1197944) (α-KG)-, and Fe(II)-dependent reaction jst.go.jp.
The impact of these alkylating agent-induced this compound modifications on DNA replication and mutagenesis is significant. Unrepaired O-alkyl lesions, even when present in minor amounts, can readily mispair during DNA replication, leading to mutations that contribute to the mutagenic and cytotoxic effects of alkylating agents guidetopharmacology.orguni.lu.
Table 1: Alkylating Agent-Induced this compound Modifications and Repair
| This compound Modification | Formation Mechanism | Mutagenic Potential | Primary Repair Enzyme(s) |
| O4-Methylthis compound | Alkylation by agents like MNU | Misincorporation of Guanine (T:A → C:G transition) guidetopharmacology.orgnih.gov | O6-methylguanine-DNA methyltransferase (MGMT) guidetopharmacology.orgnih.gov |
| O2-Methylthis compound | Alkylation | Miscoding lesion | AlkA DNA glycosylase nih.govfishersci.at |
| N3-Methylthis compound | Alkylation by SN2 agents (e.g., MMS) | Blocks replication; T→A, T→C mutations jst.go.jpbidd.group | AlkB homolog (ALKBH) demethylases jst.go.jp |
Deamination-Related this compound-Containing Mismatches
Deamination is a spontaneous chemical alteration where an amino group on a DNA base is replaced by a keto group. While cytosine deaminates to uracil, the deamination of 5-methylcytosine (B146107) (5mC) produces this compound nih.govmassbank.eu. This specific deamination event is a significant source of spontaneous mutations in human cells nih.gov.
Formation of G:T Mismatches When 5-methylcytosine, a common epigenetic modification in mammalian DNA, spontaneously deaminates, it converts into this compound. This results in a G:T mismatch in the DNA double helix, as this compound is now paired with guanine instead of adenine massbank.eumpg.deneb.comnih.govguidetopharmacology.org. These G:T mismatches primarily occur at CpG sites, which are known mutation hotspots and are implicated in a significant proportion of cancers mpg.deneb.comnih.govfishersci.ca. If left unrepaired, these G:T mismatches can lead to C→T transition mutations during subsequent DNA replication massbank.eunih.govfishersci.ca.
Repair Mechanisms Cells possess sophisticated DNA repair mechanisms to correct these deamination-related this compound-containing mismatches:
This compound DNA Glycosylase (TDG): TDG is a mismatch-specific DNA glycosylase that plays a crucial role in the base excision repair (BER) pathway by excising this compound from G:T mispairs mpg.denih.govfishersci.ca. TDG exhibits a preference for G:T mismatches arising in the context of CpG sequences guidetopharmacology.org. Its activity is highly regulated to prevent the excision of this compound from correct A:T base pairs mpg.de. The enzyme's catalytic efficiency is influenced by its high affinity for the abasic site generated after base excision, and its turnover rate can be stimulated by human AP endonuclease 1 (APE1) and SUMOylation nih.gov.
Methyl-CpG-binding domain 4 (MBD4): MBD4 is another mismatch-specific DNA glycosylase that, similar to TDG, prevents the mutagenic impact of 5mC deamination by excising this compound from G:T mispairs, particularly in CpG contexts neb.comnih.govfishersci.ca. MBD4 efficiently removes this compound opposite guanine but not opposite adenine fishersci.ca.
Mismatch Repair (MMR) Pathway: The MMR system is a vital DNA repair pathway that recognizes and fixes mispaired bases that occur during DNA replication. While TDG and MBD4 initiate BER for G:T mismatches, the MMR pathway can also be involved, especially if the initial glycosylase-mediated repair is insufficient or leads to futile repair cycles guidetopharmacology.org. In Escherichia coli, a mechanism known as Very Short Patch (VSP) repair, which involves the vsr gene, specifically corrects T:G mispairs resulting from 5-methylcytosine deamination neb.com.
Table 2: Deamination-Related this compound-Containing Mismatches and Repair
| Mismatch Type | Origin | Mutagenic Consequence | Primary Repair Enzyme(s) |
| G:T Mismatch | Deamination of 5-methylcytosine to this compound nih.govmassbank.eumpg.de | C→T transition mutations, CpG hotspots nih.govfishersci.ca | This compound DNA Glycosylase (TDG) nih.govguidetopharmacology.orgfishersci.ca, Methyl-CpG-binding domain 4 (MBD4) neb.comfishersci.ca, Mismatch Repair (MMR) pathway |
Dna Repair Mechanisms Involving Thymine Lesions
Direct Reversal Repair
Direct reversal repair is a highly accurate and efficient DNA repair mechanism that directly reverses specific types of DNA damage without the need for excising or replacing a segment of the DNA strand microbenotes.comontosight.aiquora.com. This pathway is primarily utilized to repair pyrimidine (B1678525) dimers and certain alkylated bases nih.govmicrobenotes.comontosight.aiquora.com.
Photoreactivation is a light-dependent DNA repair process that specifically targets UV-induced pyrimidine dimers wikipedia.orgslideshare.netwikipedia.orgnih.govmicrobenotes.comphotobiology.infoontosight.aiplantlet.orgyoutube.com. This mechanism involves the enzyme photolyase, which uses energy from visible light to directly split the covalent bonds forming cyclobutane (B1203170) pyrimidine dimers, restoring the original pyrimidine bases wikipedia.orgslideshare.netnobelprize.orgwikipedia.orgrsc.orgnih.govmicrobenotes.comquora.comphotobiology.infoontosight.aiplantlet.orggenesilico.pl. Photoreactivation was the first DNA repair mechanism to be discovered, initially described by Albert Kelner and Renato Dulbecco in 1949 wikipedia.org. This repair pathway is common in a variety of prokaryotic and eukaryotic cells, including E. coli, yeasts, plants, and some animal species, but it is notably absent in placental mammals, including humans wikipedia.orgnih.govplantlet.orgwikilectures.eu.
The enzymatic mechanism of photoreactivation by photolyase involves a series of steps. First, the photolyase enzyme recognizes and binds to the UV-damaged DNA containing the thymine (B56734) dimer nobelprize.orgquora.comphotobiology.infoplantlet.orgencyclopedia.pub. This binding occurs in a light-independent step youtube.comencyclopedia.pub. The enzyme then flips the pyrimidine dimer out of the DNA double helix and into its active site cavity nih.govnobelprize.orgphotobiology.info. Upon absorption of a photon, typically in the blue light spectrum (300–500 nm), the enzyme's flavin cofactor becomes excited nih.govnobelprize.orgquora.comphotobiology.infoplantlet.orgencyclopedia.pubum.es. This excited cofactor then transfers an electron to the cyclobutane pyrimidine dimer nih.govquora.comphotobiology.info. This electron transfer facilitates the breaking of the cyclobutane ring, effectively monomerizing the this compound dimer back into two distinct, normal this compound bases wikipedia.orgnobelprize.orgquora.comphotobiology.infoplantlet.org. Subsequently, the electron is transferred back to the cofactor, and the repaired DNA dissociates from the enzyme nobelprize.orgquora.comphotobiology.info.
Photolyases are flavoproteins that contain two light-harvesting cofactors essential for their activity wikipedia.orgencyclopedia.pub. The primary catalytic cofactor is a fully reduced flavin adenine (B156593) dinucleotide (FADH-) wikipedia.orgnih.govencyclopedia.pubum.es. While FADH- is directly involved in the electron transfer to break the dimer, it does not absorb visible light itself in its functional state encyclopedia.pub. Therefore, photolyases utilize a second light-harvesting cofactor, which can be either the pterin (B48896) methenyltetrahydrofolate (MTHF) in folate photolyases or the deazaflavin 8-hydroxy-7,8-didemethyl-5-deazariboflavin (8-HDF) in deazaflavin photolyases wikipedia.orgencyclopedia.pubebi.ac.uk. This second cofactor acts as an antenna, absorbing the blue light photon and then transferring the excitation energy to FADH- via Förster Resonance Energy Transfer (FRET) wikipedia.orgnobelprize.orgencyclopedia.pub. Although FAD is sufficient for catalytic activity, the presence of the second cofactor significantly enhances the reaction rate, particularly under low-light conditions wikipedia.org.
Photoreactivation of this compound Dimers by Photolyase
Excision Repair Pathways
Excision repair pathways represent a broader category of DNA repair mechanisms that address a wide range of DNA lesions by removing the damaged nucleotide(s) along with a surrounding patch of DNA, followed by resynthesis of the excised region khanacademy.orgnih.gov. Unlike direct reversal, this process involves the removal and replacement of a segment of the DNA strand khanacademy.orgontosight.ai.
Nucleotide Excision Repair (NER) is a crucial and versatile DNA repair mechanism responsible for removing bulky, helix-distorting DNA lesions, including UV-induced cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts, as well as bulky chemical adducts wikipedia.orgwikipedia.orgwikipedia.orgrsc.orgkhanacademy.orgnih.govwikilectures.eugenesilico.plnih.govfiveable.mevermeulenlab.comwikipathways.orglibretexts.org. NER is vital for preventing mutations and maintaining genomic integrity, and defects in this pathway are associated with severe human diseases such as Xeroderma Pigmentosum (XP) and Cockayne's Syndrome (CS) wikipedia.orgkhanacademy.orgwikilectures.eugenesilico.plvermeulenlab.comwikipathways.orglibretexts.org. The NER pathway can be broadly divided into two subpathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER) wikipedia.orgwikilectures.eugenesilico.plnih.govvermeulenlab.comwikipathways.org. These subpathways differ in their initial mechanisms of damage recognition but converge on the subsequent steps of lesion incision, repair, and ligation wikipedia.orggenesilico.plnih.govvermeulenlab.comwikipathways.org.
The initial and often rate-limiting step in NER is the recognition of DNA damage rsc.orgguidetopharmacology.org. Unlike base excision repair (BER) which recognizes specific damaged bases, NER enzymes recognize the bulky distortions in the DNA double helix caused by lesions, rather than the specific chemical structure of the damaged base itself wikipedia.orgrsc.orgkhanacademy.orgnih.govgenesilico.plnih.govvermeulenlab.comwikipathways.orglibretexts.orgacs.orgnih.govnobelprize.org.
In prokaryotes, such as E. coli, the UvrABC endonuclease complex is central to NER wikipedia.orgnih.gov. The UvrA-UvrB complex scans the DNA, with the UvrA subunit being responsible for recognizing distortions in the helix caused by lesions like pyrimidine dimers wikipedia.orgnih.gov.
In eukaryotes, the process is more complex. In Global Genomic Repair (GGR), the XPC-HR23B complex is a key factor in recognizing helix-distorting lesions wikilectures.eugenesilico.plnih.govvermeulenlab.comacs.orgnih.gov. XPC-HR23B specifically binds to sites with DNA helix distortions acs.orgnih.gov. For certain lesions, such as cyclobutane pyrimidine dimers (CPDs), which may not significantly destabilize the DNA duplex, additional factors like DDB2 (XPE) in complex with DDB1 can first recognize the damage and create a kink that is then recognized by XPC nih.govnih.gov. This suggests a multi-step damage recognition mechanism where XPC-HR23B initially binds to a distorted site, and then the presence of injured bases is verified before the dual incision occurs acs.orgnih.gov. After initial recognition, the TFIIH complex is recruited to unwind the DNA helix and further verify the damage wikilectures.eunih.govvermeulenlab.comacs.org.
Compound and Enzyme Information
Base Excision Repair (BER) of Damaged this compound Bases
Mismatch Repair (MMR) Involving this compound
DNA mismatch repair (MMR) is an essential post-replication DNA repair system responsible for correcting errors that evade the proofreading function of DNA polymerases during DNA replication wikipedia.org. This highly conserved pathway, found in organisms ranging from bacteria to humans, primarily targets base-base mismatches and small insertion/deletion loops (IDLs). This compound, a fundamental pyrimidine nucleobase in DNA, is frequently involved in such mismatches, particularly in the formation of guanine (B1146940)/thymine (G/T) mispairs. These G/T mispairs arise when guanine incorrectly pairs with this compound instead of its canonical partner, cytosine, during DNA replication or repair processes. The persistence of unrepaired G/T mispairs can lead to genetic mutations and genomic instability, contributing to the development of various diseases, including certain types of cancer.
Recognition and Correction of this compound Mismatches
The intricate process of recognizing and correcting this compound mismatches within the MMR pathway involves a series of coordinated steps mediated by specific protein complexes.
Recognition of Mismatches: The initial and critical step in MMR is the detection of the mispaired bases. In prokaryotic systems, such as Escherichia coli, the MutS protein is responsible for recognizing the mismatch and subsequently forming a complex with MutL and MutH. In eukaryotic cells, the MutSα complex, a heterodimer composed of MSH2 and MSH6 proteins, plays the primary role in recognizing base-base mismatches, including G/T mispairs. This complex identifies and binds to the structural distortion in the DNA helix caused by the incorrect base pairing.
Identification of the Newly Synthesized Strand: A crucial aspect of MMR is its ability to differentiate between the parental (template) DNA strand and the newly synthesized strand. This distinction ensures that the erroneous base on the nascent strand is selectively removed, preserving the original genetic information. In E. coli, strand discrimination is achieved through methylation patterns; the parental DNA strand is methylated, whereas the newly synthesized strand remains transiently unmethylated. The MutH endonuclease then specifically cleaves the unmethylated strand at a GATC sequence. In eukaryotic systems, while the precise mechanism for strand discrimination is still under investigation, it is believed to involve the recognition of transient nicks or discontinuities that are characteristic of the newly synthesized DNA strand. Following mismatch recognition by MutSα, the MutLα complex (comprising MLH1 and PMS2 proteins) is recruited to the site and coordinates the subsequent repair steps.
Excision of the Mismatched Segment: Once the mismatch is recognized and the newly synthesized strand is identified, the segment of DNA containing the error is excised. In E. coli, the concerted action of MutL and MutS, along with a helicase (e.g., Helicase II or UvrD) and an exonuclease (e.g., ExoI, ExoVII, ExoX, or RecJ), leads to the removal of the DNA segment located between the strand break (nick) and the mismatch. This excision can proceed bidirectionally from the nick. In eukaryotes, Exonuclease 1 is involved in excising the segment from the newly synthesized strand.
Resynthesis and Ligation: After the excision of the mismatched segment, a single-stranded gap is left in the DNA. This gap is then accurately filled by DNA polymerase (e.g., DNA polymerase I in E. coli or DNA polymerase δ/ε in eukaryotes), which uses the intact parental strand as a template to synthesize the correct sequence. Finally, DNA ligase catalyzes the formation of a phosphodiester bond, sealing the remaining nick in the DNA backbone and restoring the integrity of the DNA duplex. This meticulous multi-step process underscores the high fidelity of DNA replication and is vital for preventing the accumulation of potentially mutagenic this compound-containing mismatches.
Thymine in Epigenetics and Gene Regulation
Thymine (B56734) in DNA Methylation and Demethylation Cycles
DNA methylation, primarily occurring at the fifth carbon position of cytosine residues within CpG dinucleotides in mammals, is a key epigenetic mark associated with gene silencing. Although this compound is not directly methylated, it is intimately linked to the methylation and demethylation cycles through the spontaneous deamination of 5-methylcytosine (B146107) (5mC) and the subsequent DNA repair mechanisms.
Spontaneous deamination of 5-methylcytosine results in its conversion to this compound, leading to the formation of a T:G mismatch in the DNA double helix wikipedia.orgwikipedia.orgpnas.orgquora.com. This conversion represents a significant source of C to T transition mutations, which can have profound implications for genome stability if not corrected wikipedia.orgpnas.orgquora.comnih.gov. The near-universal presence of this compound in DNA, as opposed to uracil (B121893) in RNA, is thought to have evolved as an error-control mechanism to facilitate the detection and removal of uracils generated from cytosine deamination wikipedia.org.
The active DNA demethylation pathway, which reverses cytosine methylation, involves a series of enzymatic steps where the base excision repair (BER) enzyme this compound DNA Glycosylase (TDG) plays a central role wikipedia.orgkuleuven.beresearchgate.netresearchgate.netnih.govnih.govabcam.comresearchgate.net. This pathway begins with the oxidation of 5mC by Ten-Eleven Translocation (TET) enzymes, successively converting it to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) wikipedia.orgresearchgate.netnih.govnih.govabcam.com. TDG specifically recognizes and excises 5fC and 5caC, as well as mispaired this compound from T:G mismatches, initiating the BER pathway to restore an unmodified cytosine wikipedia.orgnih.govkuleuven.benih.govabcam.com. This active demethylation is crucial for epigenetic reprogramming, particularly during embryonic development, where TDG is essential for protecting CpG islands from hypermethylation kuleuven.benih.gov.
The percentages of cytosine methylation can vary significantly across different species, as shown in the table below.
Table 1: Cytosine Methylation Rates in Various Organisms wikipedia.org
| Organism | Percentage of Methylated Cytosines |
| Arabidopsis thaliana | 14% |
| Physarum | 4% to 8% |
| Mus musculus | 7.6% |
| Escherichia coli | 2.3% |
| Drosophila | 0.03% |
| Dictyostelium | Essentially undetectable |
| Caenorhabditis | Virtually absent (0.0002-0.0003%) |
| Saccharomyces cerevisiae | Virtually absent (0.0002-0.0003%) |
| S. pombe | Virtually absent (0.0002-0.0003%) |
Interactions of this compound with Chromatin Structure
Chromatin, the complex of DNA and proteins (primarily histones) in eukaryotic cells, is crucial for packaging DNA, preventing damage, and regulating gene expression wikipedia.org. The physical properties of DNA sequences, including the distribution of this compound and adenine (B156593), can influence nucleosome positioning, with adenine-thymine (AT)-rich regions being more favorably compressed into the inner minor grooves of nucleosomes wikipedia.org.
More directly, this compound DNA Glycosylase (TDG), an enzyme involved in the processing of this compound-containing mismatches and oxidized cytosine derivatives, has been shown to interact directly with chromatin structure nih.govnih.gov. TDG can alter chromatin structure by binding to DNA and nucleosomes nih.gov. Research indicates that TDG induces decompaction of individual chromatin fibers upon binding and can also promote the self-association of nucleosome arrays into higher-order oligomeric structures, suggesting a role in both opening and condensing chromatin nih.gov.
Furthermore, TDG functions as a transcriptional co-activator through its interactions with various nuclear receptors and transcription factors, as well as with activating histone modifiers such as the histone acetyltransferases CBP and p300 nih.govnih.govnih.govacs.org. The interaction between TDG and p300 can allosterically enhance p300's activity, promoting the acetylation of specific lysine (B10760008) residues on histone H3, notably K18 and K23 nih.govnih.govacs.org. Histone acetylation is a dynamic epigenetic modification that generally leads to a more open chromatin state, facilitating gene transcription wikipedia.orglibretexts.org.
Table 2: Histone H3 Lysine Sites Affected by TDG-p300 Interaction nih.govnih.govacs.org
| Histone | Lysine Residue | Effect of TDG Interaction on p300 Acetylation |
| H3 | K18 | Increased rate of acetylation |
| H3 | K23 | Increased rate of acetylation |
The interplay between chromatin structure and TDG activity is reciprocal; the extent of chromatin compaction and the precise positioning of nucleosomes significantly influence TDG's ability to excise modified cytosine bases like 5fC nih.govacs.org. This suggests that chromatin architecture is a critical determinant of whether these epigenetic marks are removed or retained in the genome, thereby regulating active DNA demethylation and gene expression.
Thymine Analogues in Therapeutic Applications
Anticancer Therapies Utilizing Thymine (B56734) Analogues
This compound analogues represent a cornerstone of chemotherapy for various malignancies. Their efficacy lies in their ability to disrupt the processes of DNA synthesis and replication, which are highly active in cancer cells.
Inhibition of DNA Synthesis and Replication
A primary mechanism by which this compound analogues exert their anticancer effects is through the direct inhibition of DNA synthesis. nih.gov These molecules, once inside a cell, are phosphorylated to their active triphosphate forms. mdpi.com In this state, they mimic the natural deoxythymidine triphosphate (dTTP) and are incorporated into the elongating DNA strand by DNA polymerases. nih.govmdpi.com However, due to structural modifications, these analogues often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of the DNA chain. nih.gov This premature cessation of DNA replication triggers cellular stress and prevents cancer cells from completing the S-phase of the cell cycle, ultimately inhibiting their proliferation. nih.gov
Furthermore, the incorporation of these analogues can lead to DNA damage and strand breaks, further contributing to the cytotoxic effects. patsnap.comnih.gov The cell's inability to repair this damage can initiate programmed cell death, or apoptosis.
Targeting Thymidylate Synthase
Another critical target for many this compound analogues is the enzyme thymidylate synthase (TS). nih.gov TS is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. nih.govnih.gov By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TS ensures a steady supply of thymidine (B127349) for DNA replication. nih.gov
This compound analogues, such as the active metabolite of 5-Fluorouracil (5-FU), fluorodeoxyuridine monophosphate (FdUMP), act as potent inhibitors of TS. nih.govresearchgate.netacs.org FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. researchgate.netcalis.edu.cn This complex effectively blocks the normal substrate (dUMP) from accessing the active site, thereby halting dTMP production. researchgate.netcalis.edu.cn The resulting depletion of the thymidine pool leads to "thymineless death," a state where cells cannot synthesize DNA, leading to cell cycle arrest and apoptosis. nih.govpatsnap.com
Induction of Apoptosis
The disruption of DNA synthesis and integrity by this compound analogues ultimately converges on the induction of apoptosis, or programmed cell death. When DNA replication is stalled or when significant DNA damage occurs from the incorporation of these analogues, cellular stress pathways are activated. patsnap.compatsnap.com
For instance, the analogue trifluridine (B1683248) has been shown to be incorporated into the DNA of cancer cells, causing DNA strand breaks and defective replication. patsnap.com This damage triggers a cellular response that can lead to apoptosis. patsnap.comnih.gov Studies have indicated that trifluridine can up-regulate pro-apoptotic factors and lead to increased DNA fragmentation, which are hallmarks of apoptosis. nih.gov The inability of the cancer cell to overcome this damage and successfully replicate its genome commits it to a pathway of self-destruction, a key goal of cancer chemotherapy.
Specific Thymidine Analogues in Cancer Treatment (e.g., 5-Fluorouracil)
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent and a classic example of a this compound analogue. nih.gov It is a prodrug that is converted within the cell to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cn
The primary anticancer mechanism of 5-FU is the inhibition of thymidylate synthase by FdUMP. nih.govacs.org However, its other metabolites also contribute to its cytotoxicity. FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA, leading to disruptions in DNA and RNA function and synthesis. nih.govpatsnap.com In some cancers, such as gastrointestinal cancers, the interference with RNA synthesis is a significant mechanism of cell death. news-medical.netmit.edu
Other important this compound analogues used in cancer therapy include:
Capecitabine : An oral prodrug that is enzymatically converted to 5-FU, with higher concentrations often being achieved within tumor tissue. drugbank.comyoutube.comoncodaily.compatsnap.com
Floxuridine : An antimetabolite that is also converted to 5-FU and its active metabolites, primarily used for liver metastases. patsnap.compatsnap.comnih.govyoutube.com
Trifluridine : A thymidine analogue that, when incorporated into DNA, causes DNA dysfunction. It is often combined with tipiracil, which prevents its degradation. patsnap.comwikipedia.org
| Analogue | Primary Mechanism of Action | Therapeutic Application |
|---|---|---|
| 5-Fluorouracil | Inhibition of Thymidylate Synthase; Incorporation into DNA and RNA nih.govcalis.edu.cn | Colorectal, Breast, Gastric, Pancreatic Cancers nih.govmit.edu |
| Capecitabine | Prodrug converted to 5-Fluorouracil drugbank.compatsnap.comnih.gov | Metastatic Breast and Colorectal Cancers drugbank.com |
| Floxuridine | Metabolized to 5-Fluorouracil; Inhibits DNA synthesis patsnap.comnih.govmedscape.com | Hepatic Metastases of Gastrointestinal Adenocarcinomas nih.gov |
| Trifluridine | Incorporation into DNA causing dysfunction patsnap.com | Metastatic Colorectal and Gastric Cancers wikipedia.org |
Antiviral Therapies Utilizing this compound Analogues
The principle of inhibiting DNA replication using this compound analogues is also effectively applied in antiviral therapies, particularly against DNA viruses or retroviruses that rely on a DNA intermediate.
Inhibition of Viral DNA Polymerase
In viral infections, this compound analogues function by targeting the viral DNA polymerase, an enzyme essential for the replication of the virus's genetic material. nih.gov These analogues are administered as prodrugs and are phosphorylated by cellular or viral kinases to their active triphosphate form. drugbank.comdroracle.aiwikipedia.org
Once activated, the analogue triphosphate competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the viral DNA polymerase. drugbank.comwikipedia.orgwikipedia.org Viral polymerases often have a higher affinity for these analogues than human DNA polymerases, providing a degree of selectivity. wikipedia.orgpatsnap.com
The incorporation of the analogue into the viral DNA leads to chain termination because it lacks the necessary 3'-hydroxyl group to form the next phosphodiester bond. drugbank.compatsnap.com This effectively halts the replication of the viral genome, preventing the production of new virus particles. drugbank.com
Several thymidine analogues are used as antiviral agents:
Zidovudine (AZT) : One of the first antiretroviral drugs, it is a thymidine analogue that inhibits the reverse transcriptase of HIV. droracle.aiwikipedia.orgpatsnap.com
Stavudine (d4T) : A synthetic thymidine nucleoside analogue that also inhibits HIV reverse transcriptase. wikipedia.orgnih.govyoutube.comstanford.edu
Telbivudine : A synthetic thymidine nucleoside analogue used in the treatment of chronic hepatitis B by inhibiting the HBV DNA polymerase. drugbank.comnih.govpatsnap.comnih.gov
| Analogue | Target Virus | Viral Enzyme Inhibited |
|---|---|---|
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) patsnap.com | Reverse Transcriptase wikipedia.orgpharmacology2000.com |
| Stavudine (d4T) | Human Immunodeficiency Virus (HIV) stanford.edu | Reverse Transcriptase wikipedia.orgnih.gov |
| Telbivudine | Hepatitis B Virus (HBV) drugbank.com | HBV DNA Polymerase nih.govpatsnap.com |
Chain Termination Mechanisms
This compound analogues lacking a 3'-hydroxyl group on the deoxyribose sugar are potent antiviral agents due to their ability to act as chain terminators during DNA synthesis. mdpi.com The fundamental mechanism relies on their structural similarity to the natural nucleoside, deoxythymidine, which allows them to be recognized and processed by viral DNA polymerases or reverse transcriptases. mdpi.commdpi.com Cellular or viral kinases first phosphorylate these analogues into their active triphosphate forms. mdpi.com
Once converted, these analogue triphosphates compete with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA strand. patsnap.com The viral polymerase incorporates the analogue into the chain. However, because the analogue lacks the crucial 3'-hydroxyl group, it is impossible to form the 5'–3' phosphodiester bond required to add the next nucleotide. mdpi.com This inability to elongate the DNA strand effectively halts the replication process, preventing the synthesis of new viral genomes. mdpi.compatsnap.com This mechanism is a cornerstone of antiviral therapy, particularly for retroviruses like HIV. mdpi.com
Some viruses, however, have developed resistance mechanisms. For instance, certain mutant forms of HIV reverse transcriptase can excise the incorporated chain-terminating analogue. This removal process, which can be dependent on ATP or pyrophosphate, unblocks the DNA chain and allows replication to resume, thereby conferring resistance to the drug. nih.govasm.org
Specific Thymidine Analogues in Antiviral Treatment (e.g., for HIV, Herpesviruses)
A variety of thymidine analogues have been developed and are utilized in the treatment of viral infections, most notably those caused by Human Immunodeficiency Virus (HIV) and herpesviruses. nih.govnih.gov These compounds are selectively activated in virus-infected cells, providing a targeted therapeutic approach. wikipedia.org
HIV Treatment: In the context of HIV, nucleoside reverse transcriptase inhibitors (NRTIs) that are analogues of thymidine have been fundamental to combination antiretroviral therapy. asm.org
Zidovudine (AZT) , or 3'-azido-3'-deoxythymidine, was the first approved antiretroviral agent. It is a potent chain terminator for the HIV reverse transcriptase. mdpi.com
Stavudine (d4T) , or 2',3'-didehydro-3'-deoxythymidine, is another thymidine analogue that functions as a chain terminator. nih.govaidsmap.com Widespread use of these analogues has led to the emergence of resistant HIV strains, often characterized by a set of mutations known as thymidine analogue mutations (TAMs), which reduce the susceptibility of the virus to these drugs. asm.orgasm.orgstanford.edu
Herpesvirus Treatment: The treatment of infections caused by herpesviruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV), also employs thymidine analogues. researchgate.net The specificity of these drugs often relies on their preferential phosphorylation by viral thymidine kinase (TK) over cellular TK. wikipedia.orgnih.govnih.gov
Idoxuridine and Trifluridine are halogenated analogues incorporated into viral DNA, leading to a non-functional genome. wikipedia.orgnih.gov
Brivudine shows a strong inhibitory effect on HSV-1 DNA synthesis and VZV replication. wikipedia.orgresearchgate.net
(N)-Methanocarbathymidine ((N)-MCT) is a conformationally locked nucleoside analogue that has demonstrated significant antiviral activity against alphaherpesviruses, deriving its specificity from selective phosphorylation by the viral TK. nih.govnih.gov
The table below summarizes key thymidine analogues used in antiviral therapy.
| Analogue Name | Virus Target | Mechanism of Action |
| Zidovudine (AZT) | HIV | Chain termination of reverse transcription |
| Stavudine (d4T) | HIV | Chain termination of reverse transcription |
| Idoxuridine | Herpesviruses | Incorporation into viral DNA, leading to dysfunction |
| Trifluridine | Herpesviruses | Incorporation into viral DNA, leading to dysfunction |
| Brivudine | Herpesviruses (HSV-1, VZV) | Inhibition of viral DNA synthesis |
| (N)-Methanocarbathymidine ((N)-MCT) | Herpesviruses | Selective phosphorylation by viral TK and subsequent chain termination |
This compound Analogues in Neutron Capture Therapy
Boron Neutron Capture Therapy (BNCT) is a binary cancer treatment modality that utilizes a non-radioactive isotope, boron-10 (B1234237) (¹⁰B), which, upon capture of a low-energy thermal neutron, produces high-energy alpha particles and lithium-7 (B1249544) nuclei that can kill cancer cells. tandfonline.com The success of BNCT hinges on the selective delivery of sufficient concentrations of ¹⁰B to tumor cells. tandfonline.com
Thymidine analogues have been explored as delivery agents for ¹⁰B due to their potential for selective accumulation in rapidly proliferating tumor cells. tandfonline.comnih.gov Researchers have synthesized 3-carboranyl thymidine analogues (3CTAs), where a boron-rich carborane cage is attached to the N3 position of the this compound base. tandfonline.comnih.govkfas.org.kw
The rationale behind this approach is that these boronated nucleosides will be selectively taken up by tumor cells and phosphorylated by human thymidine kinase 1 (hTK1), an enzyme that is highly active in dividing cells but not in quiescent normal cells. tandfonline.compnas.org This phosphorylation traps the boronated compound within the cell, leading to a high intracellular concentration of ¹⁰B. tandfonline.com Studies have evaluated the effectiveness of 3CTAs, such as N5-2OH, demonstrating their potential as boron delivery agents for BNCT in preclinical models of brain tumors. pnas.org
| Analogue Class | Key Feature | Therapeutic Application | Proposed Mechanism |
| 3-Carboranyl Thymidine Analogues (3CTAs) | Boron-rich carborane cage attached to thymidine | Boron Neutron Capture Therapy (BNCT) for cancer | Selective uptake and phosphorylation by thymidine kinase 1 (TK1) in tumor cells, leading to intracellular trapping of ¹⁰B. tandfonline.compnas.org |
Fluorescent this compound Analogues for Cellular Visualization and Immunostimulatory Oligonucleotides
Fluorescent analogues of this compound are valuable tools in molecular biology and cell biology for visualizing DNA and studying its dynamics. nih.govrsc.org These analogues can be incorporated into DNA, effectively tagging it for detection by fluorescence microscopy. nih.gov
5-ethynyl-2′-deoxyuridine (EdU) is a widely used thymidine analogue for labeling DNA during synthesis. nih.govmdpi.com The alkyne group in EdU can be detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe. nih.gov This method is rapid and allows for the imaging of DNA within cells while preserving their structural integrity, making it a powerful tool for studying cell proliferation and DNA replication. nih.govmdpi.comnih.gov Other halogenated analogues like 5-bromo-2-deoxyuridine (BrdU) , 5-chlorodeoxyuridine (CldU) , and 5-iododeoxyuridine (IdU) are also used for similar purposes, typically detected with specific antibodies. nih.govresearchgate.net
ThexT is a highly emissive, molecular rotor-type this compound analogue. rsc.org It features thiophene (B33073) and dimethylaniline moieties attached to the 5-position of this compound, resulting in significant fluorescence. rsc.org Oligonucleotides containing ThexT have been used to effectively visualize their internalization within cells. rsc.org Furthermore, the incorporation of ThexT into immunostimulatory CpG oligonucleotides has been shown to modulate their activity. rsc.org Depending on the position of the ThexT substitution within the oligonucleotide sequence, it can influence the immunostimulatory response, demonstrating that such analogues can be used not only for visualization but also for regulating the biological activity of nucleic acids. rsc.org
| Analogue Name | Key Feature | Application | Detection Method |
| 5-ethynyl-2′-deoxyuridine (EdU) | Terminal alkyne group | Cellular visualization of DNA synthesis | "Click chemistry" with a fluorescent azide |
| 5-bromo-2-deoxyuridine (BrdU) | Bromine atom at the 5-position | Cellular visualization of DNA synthesis | Antibody-based immunofluorescence |
| ThexT | Thiophene and dimethylaniline moieties at the 5-position | Cellular visualization of oligonucleotides; Modulation of immunostimulatory oligonucleotides | Direct fluorescence emission |
Thymine in Advanced Research Methodologies
Structural Biology of Thymine-Containing DNA and Protein Complexes
Understanding the intricate interactions involving This compound (B56734) within DNA and with associated proteins is vital for deciphering fundamental biological processes such as DNA replication, repair, and gene expression. Various structural biology techniques provide atomic-level insights into these complexes.
Crystallography of Protein-DNA Complexes with this compound
X-ray crystallography stands as a powerful method for determining the three-dimensional structures of large macromolecular complexes, including protein-DNA complexes. This technique has been instrumental in providing detailed structural information on macromolecules since 1958. bitesizebio.com The crystallization of protein-DNA complexes, often a trial-and-error process, is now aided by robotics and a wealth of successful cases. bitesizebio.com
In the context of this compound, crystallography has revealed critical aspects of how proteins interact with this compound-containing DNA. For instance, crystal structures of human this compound DNA glycosylase (hTDG) in complex with abasic DNA have been reported, elucidating the molecular basis of its stringent specificity for guanine (B1146940) versus adenine (B156593) as the pairing partner of the target base and its CpG sequence specificity. pnas.org Surprisingly, hTDG has been observed to crystallize in a 2:1 complex with DNA, with one subunit bound at the abasic site and another at an undamaged site, though kinetic experiments suggest the 1:1 complex is sufficient for full catalytic activity. pnas.org
Another example involves the crystal structure of AvrBs3, a transcription activator-like effector, in complex with its target DNA sequence. This structure provided new insights into the initial this compound-recognition mechanism, revealing a novel mode of interaction with the initial this compound of the target sequence. nih.gov Furthermore, adding unpaired, complementary nucleotides, such as an adenine nucleotide to one 5' end and a this compound nucleotide to the other, to the 5' end of single-stranded oligonucleotides can promote the formation of a crystal lattice through base pairing, including Watson-Crick or Hoogsteen base pairing. bitesizebio.com
NMR Spectroscopy of this compound in DNA and Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating protein-DNA recognition in solution, providing insights into high-resolution structures and atomic-level conformational dynamics. nih.gov Unlike X-ray diffraction, NMR spectroscopy is performed at room temperature and offers access to the dynamic features of macromolecules. nih.gov
In NMR studies of DNA-protein complexes, specific strategies are employed. For instance, DNA imino proton resonances (of this compound H3 and guanine H1) can be selectively saturated using an adiabatic band-selective inversion pulse. nih.govroyalsocietypublishing.org This saturation is then transferred to the protein, leading to a decreased NMR intensity, which can be used to define specific DNA-binding interfaces. nih.govroyalsocietypublishing.org The orientation of the base relative to the deoxyribose ring (syn or anti conformation) can be determined from the ratio of H8/6–H2′ to H8/6–H1′, which should be higher than 1 in the B-DNA form. nih.govroyalsocietypublishing.org These measurements have confirmed that DNA targets adopt a B-DNA form in complexes. nih.govroyalsocietypublishing.org
Maximizing the number of this compound bases in a DNA sequence can be preferable for NMR studies, as their methyl groups serve as valuable anchor points in the assignment process. nih.gov Intermolecular NOEs (Nuclear Overhauser Effects) can sometimes be observed between the imino protons of DNA and protein protons, particularly the this compound H5 methyl groups, which resonate upfield in the 1H spectrum. nih.gov Recent advancements include the use of 2′-fluoroarabino-substituted nucleotides as probes to monitor nucleotide flipping by this compound DNA glycosylase (TDG) using 19F NMR. oup.com This method has shown that the TDG-DNA complex partitions between stacked and flipped conformations, with well-resolved peaks indicating slow exchange on a chemical shift timescale. oup.com
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are computational techniques that provide atomic-level insights into the structural dynamics of biomolecules, complementing experimental methods. These simulations are particularly useful for studying processes that are challenging to characterize experimentally, such as target-site searching and recognition mechanisms by DNA glycosylases. nih.govnih.gov
MD simulations have been extensively used to study the sequential structural changes of this compound DNA glycosylase (TDG) during the DNA repair process. nih.govnih.govresearchgate.net These simulations reveal atomic-level structural dynamics of TDG as it approaches the target site and identify key structural elements regulating its translocation along DNA. nih.govnih.govresearchgate.net Upon locating lesions, TDG adopts a base-flipping mechanism to extrude the mispaired nucleobase into the enzyme active site. nih.govnih.govresearchgate.net Kinetic network models constructed from MD simulations have elucidated metastable states during the base-extrusion process, suggesting an active role of TDG in flipping intrahelical nucleobases. nih.govnih.govresearchgate.net
MD simulations have also investigated the effects of ring-saturated this compound lesions, produced by radiation or oxidative damage, on DNA structure. nih.gov Studies have shown that the level of DNA distortion depends on the specific nature of the lesion, with some lesions causing a dramatic increase in the rise parameter and weakening of Watson-Crick hydrogen bonds. nih.gov For example, 5,6-dihydrothis compound does not cause distinguishable perturbations, while this compound glycol leads to structural distortions that correlate with known biological effects on polymerase action or recognition by repair enzymes. nih.gov Furthermore, MD simulations have been employed to predict this compound dimer formation in histone-bound DNA, indicating that the location of neighboring thymines and the presence of existing dimers influence the probability of future dimer formation. csp.edu Computational studies have also explored the splitting of this compound dimer radical anions in the self-repair process of duplex DNA, predicting an asynchronously concerted process. acs.org
Table 1: Key Research Findings from Molecular Dynamics Simulations of this compound Interactions
| Research Area | Key Findings | Reference |
| DNA Repair (TDG) | Reveals atomic-level structural dynamics of TDG during target search and base-flipping mechanism. Elucidates metastable states in base-extrusion. | nih.govnih.govresearchgate.net |
| DNA Lesions | Distortions in DNA structure depend on lesion type (e.g., 5,6-dihydrothis compound vs. This compound glycol). | nih.gov |
| This compound Dimer Formation | Location of neighboring thymines and presence of existing dimers influence future dimer formation. | csp.edu |
| This compound Dimer Splitting | Predicts asynchronously concerted process for splitting of this compound dimer radical anions. | acs.org |
Analytical and Detection Methods for this compound and its Derivatives in Biological Samples
The accurate and sensitive detection of this compound and its derivatives in biological samples is crucial for clinical diagnosis and understanding various biological processes. A range of analytical and spectroscopic techniques are employed for this purpose.
Chromatographic Techniques (e.g., HPLC, GC)
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and quantification of this compound and its derivatives in biological samples. rsc.org
HPLC methods are frequently employed for the determination of this compound and its nucleo-derivatives. nih.govnih.gov For instance, HPLC can be used to separate radiation-induced this compound derivatives in DNA after enzymatic hydrolysis. nih.gov It also provides a general analytical method for determining this compound dimer repair by comparing experimental samples with specifically synthesized authentic DNA oligomers containing dimers. oup.com Various HPLC methods for thiamine (B1217682) (vitamin B1, which is distinct from this compound, but often appears in search results for "this compound HPLC") in biological tissues and fluids are outlined, often using UV or fluorescence detection, with sample extraction and clean-up being major differentiating factors. researchgate.netresearchgate.netnih.gov HPLC-UV has been used for the determination of thymidine (B127349), a nucleoside of this compound, and its derivatives, offering robust and reproducible methods for analyzing nucleotides and nucleosides in various matrices. helixchrom.com Gel permeation chromatography (GPC) has also been used to analyze the photoreaction of multisubstituted this compound derivatives in the solid state. acs.org
GC, often coupled with Mass Spectrometry (GC-MS), is another technique used for the determination of this compound in biological samples. rsc.org While effective, GC, similar to HPLC and NMR, can be expensive and involve laborious sample preparation steps. rsc.org
Electrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are widely employed to investigate the redox behavior of nucleobases like this compound, offering valuable insights into their reaction mechanisms and interactions within biological systems kau.edu.sanih.gov. These techniques are sensitive, cost-effective, and require minimal sample volumes, making them suitable for studying DNA-molecule interactions and DNA damage nih.gov.
Research has explored the electrochemical oxidation and reduction pathways of this compound in various media. For instance, studies using cyclic voltammetry have investigated the proton-coupled electron transfer (PCET) pathways for this compound oxidation in water kau.edu.sa. Biologically significant compounds, including DNA bases, often exhibit irreversible electrochemical behavior when oxidized kau.edu.sa. Reversible redox potentials for such systems can be estimated by analyzing cyclic voltammograms recorded at varying scan rates kau.edu.sa. For this compound, the obtained reversible oxidation potential has been utilized to establish PCET pathways in aqueous solutions kau.edu.sa. The oxidation peak potential and peak current of this compound are influenced by the pH of the solution, indicating that the electrode process is simultaneously controlled by diffusion and adsorption, with oxidation occurring more readily at higher pH values (from acidic to alkaline) kau.edu.sa.
Furthermore, the electrochemical reduction of this compound and thymidine in ionic liquids has been studied using cyclic voltammetry researchgate.net. In 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ionic liquid, this compound exhibits a one-electron reduction peak, while thymidine shows two reduction peaks, suggesting single-step and two-step reductions, respectively researchgate.net. Chronoamperometric studies and cyclic voltammetry at different scan rates have confirmed an irreversible one-electron transfer for both this compound and thymidine in this context researchgate.net. The electrochemical reduction of this compound at the electrode surface leads to the formation of electron adducts, a mechanism supported by theoretical simulations researchgate.net.
Modified electrodes have also been developed to enhance this compound detection. For example, a carbon ionic liquid electrode (CILE) fabricated with 1-(3-chloro-2-hydroxy-propyl)-3-methylimidazole acetate (B1210297) as a binder has demonstrated strong electrocatalytic ability for this compound oxidation researchgate.net. This method showed a single, well-defined irreversible oxidation peak with an adsorption-controlled process researchgate.net. Key reaction parameters for this compound on this CILE were determined, including an electron transfer coefficient (α) of 0.27, an electron transfer number (n) of 1.23, an apparent heterogeneous electron transfer rate constant (ks) of 6.87 × 10⁻⁶ s⁻¹, and a surface coverage (ГT) of 5.71 × 10⁻⁸ mol cm⁻² researchgate.net. This approach allowed for selective this compound detection in a linear range of 3.0 to 3000.0 µM, with a detection limit of 0.54 µM via differential pulse voltammetry researchgate.net. The application of such sensors has been demonstrated for this compound determination in real samples like spiked synthetic blood serum and urine researchgate.net.
Table 1: Electrochemical Parameters for this compound Oxidation on CILE
| Parameter | Value |
| Electron Transfer Coefficient (α) | 0.27 |
| Electron Transfer Number (n) | 1.23 |
| Apparent Heterogeneous Electron Transfer Rate Constant (ks) | 6.87 × 10⁻⁶ s⁻¹ |
| Surface Coverage (ГT) | 5.71 × 10⁻⁸ mol cm⁻² |
| Linear Concentration Range | 3.0 – 3000.0 µM |
| Detection Limit (3σ) | 0.54 µM |
Immunochemical Assays for this compound Dimers
Immunochemical assays play a crucial role in detecting and quantifying this compound dimers, which are common DNA lesions induced by ultraviolet (UV) radiation excli.deeur.nlresearchgate.net. These dimers, typically cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), form between adjacent pyrimidines in DNA, causing structural kinks that can inhibit normal function, including DNA replication eur.nlwikipedia.orgnih.gov.
Early studies demonstrated the use of antibodies specific for this compound dimers eur.nl. Monoclonal antibodies raised against a this compound dimer-containing tetranucleotide have been characterized for their specificity, showing high affinity for this compound dimers in single-stranded DNA or poly(dT) capes.gov.br. These antibodies are employed in competitive enzyme-linked immunosorbent assays (ELISA) and quantitative immunofluorescence microscopy to detect and quantify UV-induced this compound dimers capes.gov.br.
Research has shown that immunochemical methods can detect this compound dimers in UV-irradiated human fibroblasts, with antibody binding being linear with the UV dose capes.gov.br. The removal of this compound dimers in these cells during post-irradiation incubation, as detected by these antibodies, is initially rapid but the rate decreases over time, with approximately 50% residual dimers remaining after 20 hours following a 10 J/m² UV dose capes.gov.br. The induction of this compound dimers in human skin exposed to low doses of UV-B has also been demonstrated immunochemically using both ELISA and quantitative immunofluorescence microscopy capes.gov.br.
Immunochemical assays have been developed for sensitive quantification of this compound dimers in various aquatic organisms, including cyanobacteria, phytoplankton, and macroalgae, utilizing this compound dimer-specific antibodies followed by blotting and chemiluminescence methods excli.de. These assays often use a plasmid with a known DNA sequence, length, and number of adjacent this compound pairs for calibration excli.de. While antibody-based detection readily recognizes this compound dimers, more subtle oxidative modifications may require DNA extraction and denaturation for successful recognition researchgate.net.
Gold Nanoparticle-Based Biosensors for this compound Detection
Gold nanoparticles (AuNPs) are increasingly utilized in biosensing due to their unique optoelectronic properties, high surface-to-volume ratio, and biocompatibility, which can be tuned by varying their size, shape, and surface chemistry nih.gov. This compound-functionalized AuNPs have emerged as a promising platform for the selective and sensitive detection of various analytes, including this compound itself and specific metal ions.
A notable application involves the colorimetric detection of mercury ions (Hg²⁺), leveraging the specific coordination chemistry between this compound and Hg²⁺, where Hg²⁺ bridges two this compound residues nih.govmdpi.com. Simple this compound-functionalized AuNPs have been employed for this purpose, where the interaction of Hg²⁺ with this compound moieties on two AuNPs induces aggregation, leading to a visible color change from pink to blue and a shift in the localized surface plasmon resonance (LSPR) absorption band to a higher wavelength nih.govresearchgate.net. This mechanism allows for the qualitative and quantitative determination of Hg²⁺ ions researchgate.net.
Studies have reported the use of AuNPs as label-free colorimetric biochemical sensors for the determination of this compound in DNA standards and urine samples researchgate.net. This method offers advantages over traditional chromatographic and electrochemical methods due to its simplicity and cost-effectiveness researchgate.net. The linear range for quantitative this compound determination using such AuNP-based sensors has been found to be 10–1200 ng mL⁻¹, with a limit of detection (LOD) as low as 3 ng mL⁻¹ researchgate.net. The selectivity of these sensors for this compound has been experimentally verified against other nucleobases, biomolecules, metal ions, and anions researchgate.net. Computational density functional theory (DFT) and time-dependent DFT (TD-DFT) have been used to elucidate the electrostatic potential behavior of this compound, facilitating its non-covalent interaction with gold for selective analyte detection researchgate.net.
Table 2: Performance of Gold Nanoparticle-Based Biosensors for this compound Detection
| Parameter | Value |
| Linear Detection Range | 10 – 1200 ng mL⁻¹ |
| Limit of Detection (LOD) | 3 ng mL⁻¹ |
| Sensing Mechanism | Color change (pink to blue) |
| LSPR band shift | |
| Selectivity | High (against other nucleobases, biomolecules, metal ions, anions) researchgate.net |
| Advantages | Simple, cost-effective, label-free |
CRISPR/Cas Systems for Targeting this compound-Related Pathways
While CRISPR/Cas systems are powerful tools for precise genome editing, including gene knockout, insertion, and base editing, direct research focusing solely on their application for targeting this compound-related pathways in the context of advanced research methodologies is less extensively documented in the provided search results. Most CRISPR/Cas applications are broadly aimed at modifying DNA sequences or gene expression, which can indirectly impact pathways involving this compound (e.g., DNA synthesis, repair, or epigenetic modifications involving this compound or its derivatives). However, specific studies detailing the use of CRISPR/Cas systems to directly manipulate or investigate pathways where this compound is a primary target or a central component of the pathway's regulation or function were not explicitly found. Further specialized literature would be required to detail such direct applications.
Thymine in Artificial Nucleic Acids and Synthetic Biology
Peptide Nucleic Acids (PNAs) Incorporating Thymine (B56734)
Peptide Nucleic Acids (PNAs) are synthetic polymers that mimic the structure of DNA and RNA. Instead of a sugar-phosphate backbone, PNAs have a repeating N-(2-aminoethyl)glycine peptide-like backbone to which the nucleobases, including this compound, are attached. This neutral backbone is a key feature of PNAs, as it eliminates the electrostatic repulsion that occurs between the negatively charged phosphate (B84403) groups in natural nucleic acid duplexes.
The absence of this repulsion leads to a significant increase in the thermal stability of PNA/DNA and PNA/RNA hybrids compared to their natural DNA/DNA or DNA/RNA counterparts. For instance, a 6-base this compound PNA/adenine (B156593) DNA duplex has a melting temperature (Tm) of 31°C, whereas the equivalent DNA/DNA duplex denatures at less than 10°C. this compound in PNA recognizes its complementary adenine in a DNA or RNA strand through Watson-Crick base pairing, forming two hydrogen bonds. This specific recognition is highly sensitive to mismatches, making PNA probes with this compound highly sequence-selective.
Table 1: Comparison of PNA-DNA and DNA-DNA Duplex Stability
| Duplex Type | Backbone | Charge | Melting Temperature (Tm) of a 6-base T/A sequence |
|---|---|---|---|
| PNA/DNA | N-(2-aminoethyl)glycine | Neutral | 31°C |
Threose Nucleic Acids (TNAs) and Other Xeno Nucleic Acids with this compound
Threose Nucleic Acid (TNA) is an artificial genetic polymer where the deoxyribose or ribose sugar of natural nucleic acids is replaced by a four-carbon threose sugar. Despite this significant structural change in the backbone, TNA is capable of forming stable double helices with itself, as well as with complementary DNA and RNA strands. The synthesis of TNA oligonucleotides utilizes phosphoramidite (B1245037) monomers of the canonical bases, including adenine, guanine (B1146940), cytosine, and this compound.
TNA is a prominent example of a broader class of synthetic nucleic acids known as Xeno Nucleic Acids (XNAs). XNAs are defined by their unnatural sugar-phosphate backbones. Besides TNA, other examples of XNAs that incorporate this compound include:
Hexitol (B1215160) Nucleic Acid (HNA): Features a six-carbon hexitol sugar backbone.
Locked Nucleic Acid (LNA): Contains a methylene (B1212753) bridge that locks the ribose ring in a specific conformation, enhancing binding affinity.
Glycol Nucleic Acid (GNA): Has a simple glycol backbone.
Cyclohexene (B86901) Nucleic Acid (CeNA): Incorporates a cyclohexene ring in the backbone.
Like DNA, these XNAs utilize the four primary nucleobases (adenine, guanine, cytosine, and this compound) to store genetic information. The specific base pairing of this compound with adenine remains a fundamental principle for their hybridization to target DNA or RNA sequences. A key advantage of many XNAs, including TNA, is their resistance to nuclease degradation, which is a significant challenge for in vivo applications of natural nucleic acids.
Modified this compound Bases in Novel Nucleic Acid Constructs
In addition to altering the sugar-phosphate backbone, synthetic biologists also create novel nucleic acid constructs by directly modifying the this compound base. These modifications can introduce new chemical functionalities or alter the biophysical properties of the nucleic acid.
One area of research involves the synthesis of oligonucleotides with modified this compound derivatives to study DNA damage and repair, or to create molecules with specific reactive properties. For example, 3-(2-chloroethyl)thymidine has been incorporated into oligonucleotides to create site-specific DNA interstrand crosslinks, which are valuable tools for studying DNA repair mechanisms. In this construct, the modified this compound can react with a guanine on the opposite strand to form a covalent bridge.
Another approach involves replacing this compound entirely with a synthetic analog. In a notable experiment, researchers successfully engineered a bacterium whose DNA completely substituted this compound with the synthetic building block 5-chlorouracil. This demonstrated the potential for creating organisms with a radically altered genetic makeup.
Furthermore, modifications at the C5 position of the pyrimidine (B1678525) ring of this compound are common. For instance, the synthesis of a 5-formyl-2'-deoxyuridine (B1195723) phosphoramidite allows for the preparation of oligonucleotides containing this modified this compound derivative, which can alter DNA structure.
Table 2: Examples of Modified this compound Bases in Nucleic Acid Constructs
| Modified this compound | Purpose of Modification | Application |
|---|---|---|
| 3-(2-chloroethyl)thymidine | Introduction of a reactive group | Study of DNA interstrand crosslink repair |
| 5-chlorouracil | Complete replacement of this compound | Creation of synthetic organisms with altered DNA |
Applications of Artificial this compound-Containing Nucleic Acids in Biotechnology and Diagnostics
The unique properties of artificial nucleic acids containing this compound, such as high stability, specific binding, and nuclease resistance, make them valuable tools in various biotechnological and diagnostic applications.
In the realm of therapeutics, these synthetic molecules are being explored as antisense and antigene agents to modulate gene expression. For example, PNAs can block the transcription or translation of a target gene by binding tightly to its DNA or mRNA sequence. TNA is also being investigated for antisense applications due to its high stability and ability to form stable duplexes with RNA.
In diagnostics, this compound-containing artificial nucleic acids are used as probes for the detection of specific DNA or RNA sequences. The high specificity of PNA probes, for instance, makes them excellent for single-nucleotide polymorphism (SNP) detection and as probes in fluorescent in situ hybridization (FISH). The development of aptamers, which are short, single-stranded nucleic acid sequences that can bind to specific target molecules, is another significant application. The use of XNAs, such as TNA, to create aptamers offers the advantage of high biological stability, making them promising for both diagnostic and therapeutic purposes.
Furthermore, the interaction of this compound with certain metal ions is being exploited in the development of novel biosensors. For example, the ability of mercury ions (Hg2+) to specifically bind to this compound-thymine mismatches in DNA duplexes has been used to design sensitive detectors for heavy metal contamination.
Table 3: Biotechnological and Diagnostic Applications of this compound-Containing Artificial Nucleic Acids
| Application Area | Type of Artificial Nucleic Acid | Specific Use |
|---|---|---|
| Therapeutics | PNA, TNA | Antisense and antigene therapies to modulate gene expression |
| Diagnostics | PNA | Probes for SNP detection and FISH |
| Diagnostics & Therapeutics | TNA, other XNAs | Development of highly stable aptamers |
Thymine S Role in Disease Pathogenesis Beyond Dna Damage Response
Thymine (B56734) Metabolic Dysregulation in Disease States
The catabolism of this compound is a critical process for maintaining cellular homeostasis. Genetic aberrations in the enzymes governing these pathways can lead to the accumulation of this compound and related metabolites, resulting in significant clinical consequences. nih.gov
Two of the most well-documented disorders of this compound metabolism are Dihydropyrimidine Dehydrogenase (DPD) deficiency and Thymidine (B127349) Phosphorylase (TP) deficiency.
Dihydropyrimidine Dehydrogenase (DPD) Deficiency : DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including this compound and uracil (B121893). nih.gov A deficiency in this enzyme, caused by mutations in the DPYD gene, leads to the accumulation of this compound and uracil in the blood, urine, and cerebrospinal fluid. medlineplus.govmedlineplus.gov While some individuals with DPD deficiency may be asymptomatic, others can present with severe, early-onset neurological issues. nih.govmedlineplus.gov Furthermore, this deficiency is a major pharmacogenetic syndrome. Patients with partial or complete DPD deficiency are at high risk for severe, life-threatening toxicity when treated with fluoropyrimidine chemotherapy drugs like 5-fluorouracil, as the enzyme is also responsible for their breakdown. medlineplus.govrarediseases.org
Thymidine Phosphorylase (TP) Deficiency : TP, encoded by the TYMP gene, is a key enzyme in the nucleoside salvage pathway that catalyzes the conversion of thymidine to this compound. nih.govoaepublish.com A deficiency in TP leads to the systemic accumulation of its substrates, thymidine and deoxyuridine. amsterdamumc.nlfrontiersin.org This accumulation is toxic to mitochondrial DNA (mtDNA), leading to impaired mtDNA replication, which results in multiple deletions and depletion of mtDNA. oaepublish.comnih.gov The resulting mitochondrial dysfunction gives rise to a rare and severe autosomal recessive disorder known as Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE). nih.govfrontiersin.org
Role in Cancer : Beyond inherited disorders, this compound metabolism is also implicated in cancer. Thymidine phosphorylase, the same enzyme deficient in MNGIE, plays a complex role in tumor progression. nih.gov In some cancer cells, the catabolism of thymidine is leveraged as a metabolic strategy to supply carbon sources for the glycolytic pathway, thereby promoting cell survival, especially under nutrient-deprived conditions. nih.gov Dysregulated nucleotide metabolism is increasingly recognized as a feature that cancer cells exploit to enhance proliferation and progression. researchgate.netnih.gov
Interactive Data Table: Key Enzymes in this compound Metabolism and Associated Disorders
| Enzyme | Gene | Function in this compound Metabolism | Associated Disorder | Primary Consequence of Deficiency |
|---|---|---|---|---|
| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | Initial and rate-limiting step in the breakdown of this compound and uracil. nih.gov | DPD Deficiency | Accumulation of this compound and uracil; severe fluoropyrimidine toxicity. medlineplus.govrarediseases.org |
| Thymidine Phosphorylase (TP) | TYMP | Converts thymidine to this compound in the nucleoside salvage pathway. nih.gov | Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) | Systemic accumulation of thymidine and deoxyuridine, leading to mtDNA damage. amsterdamumc.nlnih.gov |
Association of this compound with Neurological Conditions and Immune System Irregularities
The clinical phenotypes of patients with defects in pyrimidine (B1678525) degradation pathways are highly variable but are frequently centered around neurological and developmental problems. researchgate.net
Association with Neurological Conditions
The accumulation of this compound and its precursors due to metabolic enzyme deficiencies is particularly detrimental to the central and peripheral nervous systems. nih.govingentaconnect.com
DPD Deficiency : The severe form of DPD deficiency manifests in infancy with a range of neurological problems. medlineplus.govmedlineplus.gov These include recurrent seizures (epilepsy), intellectual disability, a small head size (microcephaly), and increased muscle tone (hypertonia). medlineplus.govrarediseases.org Developmental delays in motor skills and autistic behaviors have also been reported. medlineplus.gov It is not fully understood how the excess this compound and uracil lead to these specific neurological signs. medlineplus.gov
Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) : This disorder, resulting from TP deficiency, is characterized by a devastating combination of neurological and gastrointestinal symptoms. nih.gov Neurological manifestations are prominent and include peripheral neuropathy, ptosis (drooping eyelids), ophthalmoplegia (paralysis of eye muscles), and leukoencephalopathy (disease of the white matter of the brain). oaepublish.comfrontiersin.org The underlying cause is mitochondrial failure due to the toxic effects of accumulated thymidine and deoxyuridine on mtDNA. frontiersin.org
Interactive Data Table: Neurological Manifestations of this compound-Related Metabolic Disorders
| Feature | DPD Deficiency | MNGIE (due to TP Deficiency) |
|---|---|---|
| Primary Metabolites Accumulated | This compound, Uracil medlineplus.gov | Thymidine, Deoxyuridine amsterdamumc.nl |
| Typical Age of Onset | Infancy (for severe form) medlineplus.gov | Childhood to early adulthood oaepublish.com |
| Central Nervous System | Seizures, intellectual disability, microcephaly, leukoencephalopathy. medlineplus.govrarediseases.org | Leukoencephalopathy, mental regression. oaepublish.comamsterdamumc.nl |
| Peripheral Nervous System | Not a primary feature | Severe peripheral neuropathy, areflexia. nih.govnih.gov |
| Cranial Nerves / Ocular | Eye abnormalities (e.g., nystagmus). nih.gov | Ptosis, ophthalmoplegia. oaepublish.com |
| Muscular System | Hypertonia (increased muscle tone). rarediseases.org | Myopathy. nih.gov |
Immune System Irregularities
While direct links between this compound metabolic dysregulation and a broad range of autoimmune diseases are still under investigation, a significant connection exists through the thymus gland, the primary organ for T-cell development and the establishment of immune tolerance. nih.govtolerancebio.com
The thymus is a specialized organ where T-cells, a critical component of the adaptive immune system, mature. wikipedia.org During this maturation process, T-cells that react against the body's own proteins (self-antigens) are normally eliminated, a process known as negative selection. nih.govnih.gov This ensures that the immune system does not attack its own tissues. The thymus is also responsible for generating regulatory T-cells, which further suppress autoreactive immune responses in the periphery. nih.gov
Genetic disorders that affect the development and function of the thymus can lead to profound immune dysregulation. nih.govfrontiersin.org
Defective Central Tolerance : If the thymus fails to function correctly, self-reactive T-cells can escape into the circulation, leading to autoimmune diseases. wikipedia.orgmacmillan.org.uk Conditions like DiGeorge syndrome, characterized by poor development of the thymus, are associated with an increased risk of autoimmunity due to impaired T-cell development and central tolerance. frontiersin.org
Autoimmune Regulator (AIRE) Gene : The AIRE gene plays a crucial role in central tolerance by promoting the expression of tissue-specific antigens within the thymus, which helps in the deletion of self-reactive T-cells. frontiersin.orgnih.gov Mutations in AIRE cause Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED), a severe autoimmune disease, highlighting the critical role of thymic function in preventing autoimmunity. nih.gov
While the name "this compound" is etymologically derived from the thymus gland from which it was first isolated, the immune irregularities discussed above are primarily linked to the function of the thymus organ in T-cell education, rather than a direct metabolic role of the this compound molecule itself in these specific autoimmune conditions. nih.govwikipedia.org
Advanced Theoretical and Computational Studies of Thymine
Quantum Mechanical Calculations of Thymine (B56734) Tautomerism and Reactivity
Quantum mechanical (QM) calculations are indispensable tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. A significant area of focus is this compound tautomerism, where the molecule can exist in different isomeric forms due to the rearrangement of hydrogen atoms and electrons internationaljournalcorner.com. While the canonical keto form of this compound is the most stable, less stable tautomeric forms, such as enol or imino forms, can arise under specific conditions internationaljournalcorner.com.
Computational studies employing methods like Density Functional Theory (DFT) (e.g., B3LYP/6-31+G(d,p) level of theory) are used to determine the optimized geometries and relative stabilities of these tautomers internationaljournalcorner.com. These calculations can estimate the comparative stability of various this compound tautomers and analyze how environmental factors, such as solvation or the presence of enzymes, influence tautomeric equilibria and reaction pathways internationaljournalcorner.comnih.govresearchgate.net. For instance, studies have shown that the presence of solvent can make tautomerization more endergonic, slowing the reaction and increasing its energy requirements researchgate.net.
Furthermore, QM/MM (quantum mechanical/molecular mechanical) simulations are employed to study tautomerization processes within more complex biological environments, such as DNA duplexes or enzyme active sites nih.govacs.org. These hybrid methods treat the chemically active region (e.g., the this compound base pair) with QM methods, while the surrounding environment is modeled with classical molecular mechanics nih.govacs.org. Such studies have revealed that reaction free energies and energy barriers for tautomerization are significantly influenced by the environment nih.gov. For example, the tautomerization of a wobble G-T mispair to a Watson-Crick-like G-T* form can be endoergic in aqueous solution and DNA duplexes but slightly exoergic in a polymerase active site, with specific residues providing electrostatic stabilization nih.gov.
Table 11.1: Representative Tautomerization Free Energy Changes of this compound-Containing Base Pairs in Different Environments
| Tautomerization Reaction | Environment | Free Energy Change (ΔG) (kcal/mol) | Reference |
| wG-T → G-T | Aqueous Solution | Endoergic | nih.gov |
| wG-T → G-T | A-DNA Duplex | Endoergic | nih.gov |
| wG-T → G-T | B-DNA Duplex | ~6.0 | nih.gov |
| wG-T → G-T | DNA Polymerase λ | Slightly Exoergic | nih.gov |
| A-T → A-T | DNA Strand Separation > 0.444 Å | Energetically Stable | acs.org |
Note: wG-T refers to wobble Guanine-Thymine; G-T* and A-T denote tautomeric forms.
QM calculations also shed light on the reactivity of this compound, particularly in the context of DNA damage. For example, the formation of this compound photodimers, a common type of UV-induced DNA damage, involves complex photochemical reactions that can be investigated using QM methods to understand reaction mechanisms and energy profiles tandfonline.com.
Computational Modeling of this compound-Containing DNA Structures
Computational modeling, including molecular mechanics and molecular dynamics simulations, is extensively used to study the structural and dynamic properties of DNA containing this compound. These methods allow for the investigation of how this compound bases contribute to DNA stability, flexibility, and recognition processes, as well as the impact of modifications or lesions involving this compound.
Studies have focused on the conformational changes in DNA brought about by this compound photodimers, such as the cis-syn photodimer tandfonline.com. Computer modeling and molecular mechanics energy calculations on DNA hexamer and dodecamer duplexes containing these photodimers indicate that most of the deformation is restricted to the this compound dimer region, with conformational changes decreasing rapidly on either side tandfonline.com. The structural alterations can be accommodated within a six-base-paired duplex without significant DNA bending tandfonline.com.
Another area of interest is the computational modeling of DNA structures involving metal-mediated this compound-thymine (T-Hg-T) base pairs researchgate.net. The Hg(II) ion can stabilize this compound-thymine mismatched base pairs, leading to novel DNA structures researchgate.net. Computational models have explored the 3D structure of DNA duplexes with tandem T-Hg(II)-T base pairs, revealing that the Hg atoms are located along the helical axis and are shielded from solvent by the this compound bases and stacked Watson-Crick base pairs researchgate.net. This structural feature helps explain the positive entropy observed for the formation of T-Hg(II)-T base pairs within a DNA duplex researchgate.net.
Computational studies also investigate the effects of radiation-induced lesions on this compound within DNA. For example, modeling of cis-thymine glycol, an oxidation product, indicates that such lesions introduce localized perturbations of DNA structure. Interactions with the neighboring base pair on the 5' side are significantly destabilized, while those on the 3' side are stabilized acs.orgnih.gov. Despite these perturbations, the base pair formed between adenine (B156593) and this compound glycol can be energetically stable with minimal distortion, suggesting it may retain the ability to direct correct nucleotide insertion during DNA synthesis acs.orgnih.gov.
Docking and Molecular Dynamics of this compound-Ligand and this compound-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between this compound (or this compound-containing DNA/RNA) and various ligands or proteins nih.govacs.org. These methods are crucial for understanding molecular recognition, enzyme mechanisms, and the potential for therapeutic intervention.
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, such as a protein, and can estimate binding affinities nih.govacs.org. While this compound itself is a fundamental nucleobase, its interactions within larger biological contexts, such as DNA or RNA, are often studied with respect to ligand or protein binding. For instance, studies might involve docking small molecules that interact with this compound-rich DNA sequences or proteins that recognize and modify this compound within the genome.
Molecular dynamics simulations extend docking by simulating the time-dependent behavior of molecular systems, providing insights into the dynamic nature of ligand-receptor complexes and their binding mechanisms nih.govmdpi.commdpi.com. MD simulations allow researchers to observe conformational changes, solvent effects, and the stability of interactions over time, offering a more complete picture than static docking poses nih.govnih.gov.
For example, MD simulations can be used to study how enzymes involved in DNA repair or replication interact with this compound-containing DNA, including damaged this compound bases. This can reveal the precise molecular basis for enzyme specificity and catalytic activity. While specific examples of this compound directly interacting as a ligand with a protein were not extensively detailed in the provided search results, the methodologies of docking and MD are broadly applied to nucleobases and their derivatives within nucleic acid contexts to understand their binding to various biological macromolecules acs.orgmdpi.commdpi.comnih.gov. This includes investigations into how DNA-binding proteins recognize specific this compound residues or how small molecules might intercalate into DNA at this compound-rich regions.
Table 11.2: General Applications of Docking and Molecular Dynamics in Biological Systems
| Computational Method | Primary Application | Key Information Provided |
| Molecular Docking | Predicting ligand-receptor binding poses | Preferred binding orientation, estimated binding affinity |
| Molecular Dynamics | Simulating dynamic behavior of molecular systems | Conformational changes, stability of interactions, energy landscape, solvent effects |
Thymine in Astrobiology and Exobiology Research
Extraterrestrial Detection and Origins of Thymine (B56734)
Recent advancements in analytical techniques have confirmed the extraterrestrial detection of this compound, alongside other nucleobases, in carbonaceous meteorites. This discovery significantly strengthens the hypothesis that the building blocks of life could have been delivered to early Earth from space.
Historically, purine (B94841) nucleobases like adenine (B156593) and guanine (B1146940) were identified in meteorites decades ago. However, the detection of pyrimidine (B1678525) nucleobases, specifically cytosine and this compound, proved more challenging due to their comparatively fragile molecular structures sciencenews.orgnewatlas.comvice.comsci.news. A breakthrough in 2022 involved the analysis of three carbonaceous meteorites: Murchison, Murray, and Tagish Lake. Researchers employed a milder extraction method using cold water instead of the conventional hot formic acid, which can degrade delicate compounds. This refined approach, coupled with more sensitive analytical instruments, enabled the successful identification of this compound and cytosine, completing the set of nucleobases essential for DNA and RNA found in extraterrestrial samples sciencenews.orgnewatlas.comsci.news.
The presence of these nucleobases in meteorites suggests their formation in extraterrestrial environments through non-biological processes sciencenews.orgnewatlas.comvice.comsci.newsnhm.ac.ukwikipedia.org. While the exact mechanisms for their cosmic origin are still under investigation, N-bearing aromatic species are theorized to form in the stellar outflows of carbon stars, providing potential precursors astrochem.org.
Laboratory simulations of astrophysical conditions further support the extraterrestrial formation of this compound. Experiments involving the ultraviolet (UV) irradiation of pyrimidine in H₂O-rich ice mixtures, mimicking conditions found in interstellar space and the outer Solar System, have successfully produced uracil (B121893), cytosine, and this compound astrochem.orgnih.govsciencedaily.comnih.govosti.govnih.govnih.gov. However, the formation of this compound in these simulated environments is generally less efficient compared to uracil and cytosine, often requiring higher photon doses astrochem.orgnih.govnih.govnih.govnih.gov. This inefficiency is primarily attributed to the limiting step of methylation in H₂O-rich ices, where it competes with oxidation processes nih.govnih.govnih.gov. The observed lower yield of abiotic this compound in these experiments, coupled with its earlier elusive detection in meteorites, aligns with the "RNA world" hypothesis, suggesting that uracil might have been more abundant than this compound in the early Earth's inventory of organic molecules, potentially influencing the initial forms of genetic material astrochem.orgnih.govnih.govnih.gov.
Table 12.1: Key Nucleobases Detected in Meteorites
| Nucleobase | Type | First Detected in Meteorites | Recent Confirmation (2022) |
| Adenine | Purine | Decades ago vice.com | Confirmed sciencenews.orgnewatlas.comsci.news |
| Guanine | Purine | Decades ago vice.com | Confirmed sciencenews.orgnewatlas.comsci.news |
| Cytosine | Pyrimidine | 2022 sciencenews.orgnewatlas.comvice.comsci.news | Confirmed sciencenews.orgnewatlas.comsci.news |
| This compound | Pyrimidine | 2022 sciencenews.orgnewatlas.comvice.comsci.news | Confirmed sciencenews.orgnewatlas.comsci.news |
| Uracil | Pyrimidine | Previously newatlas.comvice.com | Confirmed sciencenews.orgnewatlas.comsci.news |
Prebiotic Synthesis of this compound-Related Compounds
The prebiotic synthesis of this compound and its related compounds under plausible early Earth conditions is a critical area of research for understanding the origin of genetic information. Various laboratory experiments have demonstrated pathways for the abiotic formation of this compound.
One significant pathway involves the methylation of uracil. Early research showed that this compound could be synthesized via the methylation of uracil in the presence of formaldehyde (B43269) and hydrazine (B178648) nih.govdntb.gov.ua. More recently, studies have demonstrated that this compound can form from formamide (B127407) under prolonged heat treatment, even without the presence of external catalysts mdpi.comuax.com. In this process, the hydrolysis product of formamide, formic acid, plays a key role by disproportionating to produce formaldehyde, which then hydroxymethylates uracil, leading to this compound formation mdpi.comuax.com.
Furthermore, theoretical and experimental studies have explored radical pathways for the prebiotic formation of pyrimidine bases, including this compound, from formamide under cold conditions nih.govacs.org. These pathways involve highly reactive radical species and demonstrate favorable kinetic and thermodynamic feasibilities, with reaction energies released following this compound formation from formamide via main radical routes amounting to -104 kcal/mol nih.govacs.org.
Another proposed prebiotic synthesis route for this compound involves 5,6-dihydrouracil (DHU). Experiments have shown that DHU can form from beta-alanine (B559535) and urea (B33335) in the presence of clay minerals under mild heating and evaporation nih.gov. Subsequent UV irradiation of DHU in the presence of clay minerals and water vapor leads to uracil synthesis, and the addition of acetate (B1210297) to this system results in the formation of this compound. This pathway suggests a plausible route for this compound formation from simple and indisputably prebiotic materials under cycles of dehydration and rehydration, mimicking early Earth conditions nih.gov.
Table 12.2: Prebiotic Synthesis Pathways for this compound
| Precursor(s) | Conditions | Key Intermediate(s) / Mechanism | Reference(s) |
| Uracil, Formaldehyde, Hydrazine | Methylation | Direct methylation of uracil | nih.govdntb.gov.ua |
| Formamide | Prolonged heat treatment (with formic acid and formaldehyde by-products) | Hydroxymethylation of uracil, rearrangement | mdpi.comuax.com |
| Formamide | Cold conditions, radical species | Free radical reaction pathways | nih.govacs.org |
| Beta-alanine, Urea, Clay Minerals, Water Vapor | Evaporation, mild heating, UV irradiation, Acetate addition | Formation of 5,6-dihydrouracil, then uracil, then this compound | nih.gov |
| Pyrimidine, H₂O-rich ice, UV irradiation | Simulated astrophysical conditions (e.g., with CH₃OH or CH₄) | Methylation of pyrimidine and its oxidized derivatives (less efficient) | astrochem.orgnih.govnih.govnih.govnih.gov |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for quantifying thymine concentration in DNA samples?
- Methodology :
- UV-Vis Spectroscopy : Measure absorbance at 265 nm (specific to this compound's absorption peak). Prepare samples in buffered solutions (pH 7–8) to avoid pH-dependent spectral shifts .
- HPLC : Use reverse-phase chromatography with a C18 column and mobile phase (e.g., methanol/water) for separation. Calibrate with this compound standards and validate via retention time .
- Mass Spectrometry : Employ LC-MS/MS for high sensitivity, particularly for trace this compound detection in complex biological matrices.
Q. How does this compound’s molecular structure contribute to DNA stability?
- Key Mechanisms :
- Hydrogen Bonding : this compound pairs with adenine via two hydrogen bonds, ensuring base-pair specificity and duplex stability.
- Methyl Group : The 5-methyl group in this compound (vs. uracil in RNA) reduces spontaneous deamination, enhancing DNA integrity .
- Experimental Validation : Use X-ray crystallography or NMR to analyze base-pairing dynamics in synthetic oligonucleotides .
Q. What protocols are used to detect this compound dimers in UV-damaged DNA?
- Approaches :
- Enzymatic Digestion : Treat DNA with T4 endonuclease V to cleave at dimer sites, followed by gel electrophoresis for fragment analysis.
- Immunoassays : Use antibodies specific to cyclobutane pyrimidine dimers (CPDs) in ELISA or immunofluorescence assays.
- LC-MS/MS : Quantify dimer formation via mass shifts in this compound-thymine adducts .
Advanced Research Questions
Q. How can computational models resolve contradictions in this compound’s electronic excitation data?
- Methodological Framework :
- Density Functional Theory (DFT) : Optimize this compound’s ground-state geometry and calculate excitation energies. Compare with experimental UV-Vis spectra .
- EOM-CCSD : Apply coupled-cluster methods for higher accuracy in modeling excited states, particularly for X-ray absorption spectroscopy (XAS) .
- Case Study : Inconsistencies in this compound’s π→π* transition energies can be addressed by benchmarking against time-resolved XAS data from acetylacetone/thymine studies .
Q. What factors influence this compound distribution across mRNA reading frames, and how does this affect protein stability?
- Findings from Sequence Analysis :
- Frame-Specific Bias : this compound is enriched in frame 1 of human mRNA (vs. frame 3 in yeast), correlating with codon usage and tRNA availability .
- Impact on Protein Stability : High this compound content in specific frames may reduce mRNA secondary structures, enhancing translational efficiency. Validate via ribosome profiling and ΔG calculations .
- Experimental Design : Compare this compound distribution in orthologous genes (e.g., human vs. Arabidopsis) using frame-specific codon bias tools.
Q. How do this compound-containing SNPs (e.g., LDLR rs2228671) affect genetic regulation in familial hypercholesterolemia?
- Analysis Workflow :
- Genotyping : Use PCR-RFLP or Sanger sequencing to identify CT/TT polymorphisms in LDLR .
- Functional Assays : Transfect mutant (TT) vs. wild-type (CC) LDLR constructs into HEK293 cells and measure LDL uptake via fluorescence tagging .
- Data Interpretation : Statistically correlate TT genotypes with clinical lipid profiles (p<0.05 significance threshold) .
Data Contradiction Resolution
Q. How to address discrepancies in this compound dimer repair efficiency across studies?
- Troubleshooting Steps :
Control Variables : Standardize UV irradiation dose (e.g., 254 nm, 10 J/m²) and cell type (e.g., primary fibroblasts vs. immortalized lines).
Quantitative Normalization : Express repair rates as dimers per kilobase per hour, adjusting for baseline DNA damage .
Meta-Analysis : Pool data from ≥5 studies using random-effects models to account for methodological heterogeneity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
